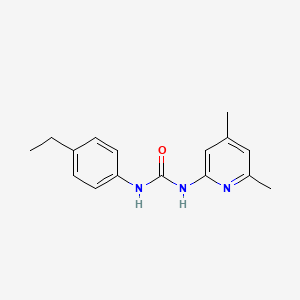
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethylphenyl)urea, also known as DPI or DCMU, is a herbicide that has been widely used in scientific research for its ability to inhibit photosynthesis. DPI is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethylphenyl)urea inhibits photosystem II by binding to the D1 protein in the reaction center of the photosystem. This prevents the transfer of electrons from water to plastoquinone, which is essential for the generation of ATP and NADPH in the light-dependent reactions of photosynthesis. The inhibition of photosystem II leads to a decrease in chlorophyll fluorescence, oxygen evolution, and CO2 assimilation.
Biochemical and Physiological Effects
The inhibition of photosynthesis by this compound has a number of biochemical and physiological effects on plants. It leads to a decrease in the synthesis of carbohydrates, amino acids, and other organic compounds, which are essential for plant growth and development. It also leads to an accumulation of reactive oxygen species, which can cause oxidative damage to plant cells. In addition, this compound has been shown to affect the expression of genes involved in photosynthesis and other metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethylphenyl)urea has several advantages for lab experiments. It is a potent inhibitor of photosystem II, which allows for the precise control of photosynthesis in plants. It is also relatively easy to use and has a long shelf life. However, this compound has some limitations as well. It is toxic to some plant species at low concentrations, which can limit its use in certain experiments. In addition, the effects of this compound on plant growth and development can vary depending on the experimental conditions.
Direcciones Futuras
For the use of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethylphenyl)urea include the development of new herbicides, the study of environmental stress on photosynthesis, and the study of plant-herbivore interactions.
Métodos De Síntesis
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethylphenyl)urea is synthesized by reacting 4,6-dimethyl-2-pyridinamine with 4-ethylphenyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or acetone. The structure of this compound has been confirmed by various spectroscopic techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethylphenyl)urea has been widely used in scientific research as a photosynthesis inhibitor. It has been used to study the mechanism of photosynthesis, the effects of environmental stress on photosynthesis, and the regulation of photosynthesis in plants. This compound has also been used to study the effects of photosynthesis inhibition on plant growth and development, as well as the interactions between plants and herbivores.
Propiedades
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-4-13-5-7-14(8-6-13)18-16(20)19-15-10-11(2)9-12(3)17-15/h5-10H,4H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUKUAZKFJPIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5413896.png)

![1-[3-({3-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B5413911.png)
![N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5413916.png)
![2-{1-cyclohexyl-4-[6-(trifluoromethyl)-2-pyridinyl]-2-piperazinyl}ethanol](/img/structure/B5413924.png)
![11,11-dimethyl-8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5413925.png)
![5-tert-butyl-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-2-furamide](/img/structure/B5413933.png)
![4-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5413940.png)
![2-amino-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5413943.png)
![3-[(3-chlorobenzyl)thio]-4-ethyl-5-methyl-4H-1,2,4-triazole](/img/structure/B5413952.png)
![4-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B5413956.png)
![1-(3-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5413963.png)

![1-cyclopentyl-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5413976.png)